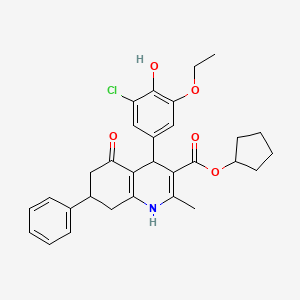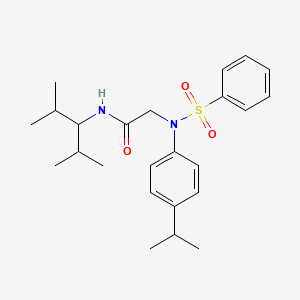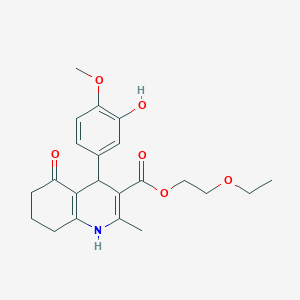![molecular formula C14H19ClN2O2 B4964806 ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B4964806.png)
ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative and is commonly used as a reagent in organic chemistry. In
作用機序
The exact mechanism of action of ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been reported to interact with various receptors such as 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been shown to decrease the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
One of the major advantages of using ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate in lab experiments is its high potency and selectivity towards specific receptors. This compound is also relatively easy to synthesize and has good stability. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for the research on ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate. One of the potential areas of research is its application in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. Additionally, this compound can be further optimized to improve its pharmacokinetic and pharmacodynamic properties. Furthermore, the use of this compound in combination with other drugs can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields such as medicinal chemistry and neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate involves the reaction of 2-chlorophenylpiperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields the desired product in good yield. This method has been reported in various scientific journals and is widely used in the synthesis of this compound.
科学的研究の応用
Ethyl [4-(2-chlorophenyl)-1-piperazinyl]acetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to possess various pharmacological activities such as antipsychotic, antidepressant, and anxiolytic effects. This compound has also been shown to exhibit potent antinociceptive and anti-inflammatory activities. Additionally, it has been reported to possess antitumor and antimicrobial activities.
特性
IUPAC Name |
ethyl 2-[4-(2-chlorophenyl)piperazin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-19-14(18)11-16-7-9-17(10-8-16)13-6-4-3-5-12(13)15/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLOPARUDXLHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)


![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![1-[(4-chlorobenzyl)oxy]-3-(2-pyridinylsulfinyl)-2-propanol](/img/structure/B4964751.png)

![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)

![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![3-chloro-5-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4964819.png)